molecular formula C19H26ClN3O2 B11023072 1-Butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11023072
M. Wt: 363.9 g/mol
InChI Key: SYJRTMHCDQCTAQ-UHFFFAOYSA-N
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Description

1-Butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core linked to a piperazine ring substituted with a 3-chlorophenyl group

Preparation Methods

The synthesis of 1-Butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The synthetic route may include:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.

    Coupling with Pyrrolidinone: The next step involves the coupling of the piperazine derivative with butyl-substituted pyrrolidinone using a suitable coupling agent such as carbodiimide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-Butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-Butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-Butyl-4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: This compound has a similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.

    1-Butyl-4-{[4-(3-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: This compound features a 3-fluorophenyl group instead of a 3-chlorophenyl group.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H26ClN3O2

Molecular Weight

363.9 g/mol

IUPAC Name

1-butyl-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C19H26ClN3O2/c1-2-3-7-23-14-15(12-18(23)24)19(25)22-10-8-21(9-11-22)17-6-4-5-16(20)13-17/h4-6,13,15H,2-3,7-12,14H2,1H3

InChI Key

SYJRTMHCDQCTAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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